Cas no 72755-09-0 ()

structure
Chemical and Physical Properties
Names and Identifiers
-
-
- Inchi: 1S/C8H8FNO2/c1-12-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
- InChI Key: CAOXVPFVHMYRLK-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(NOC)=O)=CC=1
Computed Properties
- Exact Mass: 169.05390666g/mol
- Monoisotopic Mass: 169.05390666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 38.3Ų
Related Literature
-
Shuai Zou,Shu Geng,Lina Chen,Haitao Wang,Feng Huang Org. Biomol. Chem. 2019 17 380
-
Sivakalai Mayakrishnan,Masilamani Tamizmani,Naryanan Uma Maheswari Chem. Commun. 2020 56 15462
72755-09-0 () Related Products
- 852440-95-0(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide)
- 1604760-61-3(methyl (3R)-3-amino-3-(oxan-3-yl)propanoate)
- 13336-31-7(4-Methoxy-1-indanone)
- 107415-56-5(N-(4-Ethoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine)
- 2159532-25-7(2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol)
- 2248346-89-4(Ethyl 3-(5-aminotetrazol-1-yl)benzoate)
- 1770850-20-8(1‐BUTYL‐2‐METHYLPYRIDINIUM TRIFLATE)
- 59383-68-5(1-cyclopropyl-2-methylpropan-2-ol)
- 1584715-85-4(Thieno[3,2-c]pyridine, 2,3-dibromo-4,5,6,7-tetrahydro-)
- 2228818-43-5(2-(propan-2-yloxy)-6-(pyrrolidin-3-yloxy)pyridine)
Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk

钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
